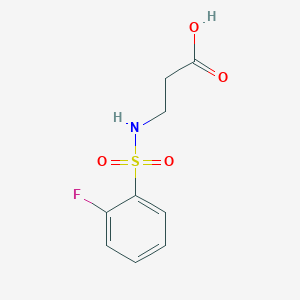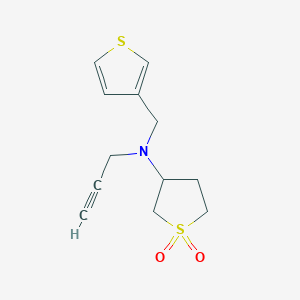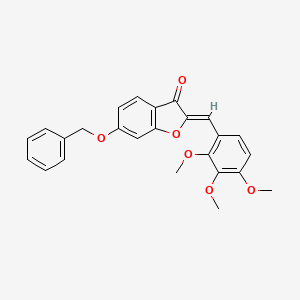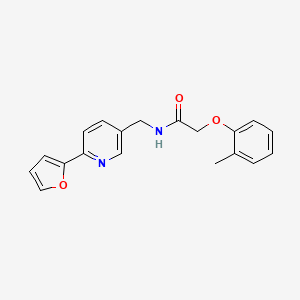
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as FPA-124, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide and its derivatives have been a subject of interest due to their potential applications in various fields of scientific research. The synthesis and biological activity of polysubstituted pyridine derivatives, including compounds with furan-2-yl pyridine moieties, have demonstrated agricultural bioactivity, showing fungicidal and herbicidal activities. These compounds were designed and synthesized through a multi-step synthetic route, highlighting the potential of these derivatives in the development of new agricultural chemicals (Li Zheng & W. Su, 2005).
Antiprotozoal Agents
In the realm of medicinal chemistry, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, bearing furan-2-yl groups, have been synthesized and evaluated as antiprotozoal agents. These compounds have shown significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, offering a promising approach for the development of new treatments for protozoal infections (M. Ismail et al., 2004).
Material Science Applications
Further extending into material science, the pyrolysis of furan derivatives, including furan-2-ylmethyl compounds, has been studied at high temperatures to explore the formation of polycyclic aromatic hydrocarbons (PAHs) and benzene derivatives. This research provides insights into the thermal decomposition of furans and the formation of important industrial chemicals, offering a basis for developing new materials and chemical processes (Shiliang Wu et al., 2016).
properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-5-2-3-6-17(14)24-13-19(22)21-12-15-8-9-16(20-11-15)18-7-4-10-23-18/h2-11H,12-13H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUVXULFVSDSCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
![1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2392465.png)
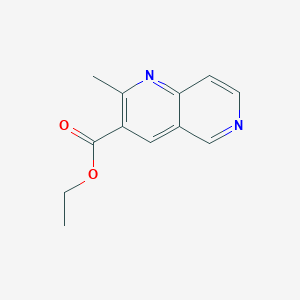
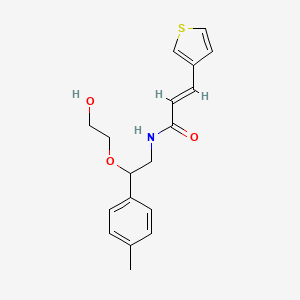
![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)
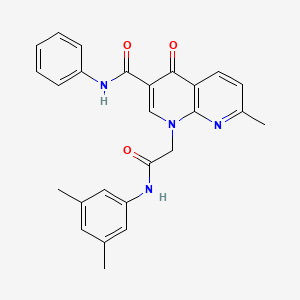
![4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate](/img/structure/B2392474.png)

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2392478.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2392480.png)
